Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, commonly referred to as calcium erythorbate, is a calcium salt derived from erythorbic acid. This compound has garnered attention for its antioxidant properties and is utilized primarily as a food additive. Its chemical formula is , and it has a molecular weight of approximately 390.31 g/mol . The compound exists in a dihydrate form, indicating the presence of water molecules in its crystal structure.
Calcium erythorbate is synthesized from erythorbic acid, which is a stereoisomer of ascorbic acid (vitamin C). It is commonly found in various food products as an antioxidant, helping to prevent oxidative degradation and maintain freshness.
Calcium erythorbate is classified under food additives and antioxidants. It falls within the category of calcium salts of organic acids, specifically those derived from furan compounds.
Calcium erythorbate can be synthesized through several methods, including:
The synthesis typically involves the careful control of pH and temperature to ensure the stability of the product. The reaction conditions are optimized to maximize yield while minimizing by-products.
The molecular structure of calcium erythorbate features a furan ring, which is a five-membered aromatic ring containing oxygen. The presence of hydroxyl groups at specific positions enhances its reactivity and biological activity.
The compound's structure includes multiple functional groups that contribute to its antioxidant properties.
Calcium erythorbate participates in various chemical reactions, primarily as an antioxidant:
The reactivity of calcium erythorbate is influenced by environmental factors such as pH and temperature. Its stability under normal storage conditions makes it a valuable additive in food preservation.
Calcium erythorbate acts as an antioxidant by donating electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems. This mechanism is crucial in food preservation, where it helps maintain flavor and nutritional quality.
Research indicates that calcium erythorbate effectively reduces the formation of lipid peroxidation products in various food matrices, thereby extending shelf life and maintaining quality.
Relevant data indicate that calcium erythorbate maintains its efficacy over time when stored properly, although exposure to extreme conditions may lead to reduced effectiveness.
Calcium erythorbate has several scientific uses:
The compound's ability to inhibit oxidation makes it essential across various industries, particularly in food technology where maintaining quality is paramount.
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